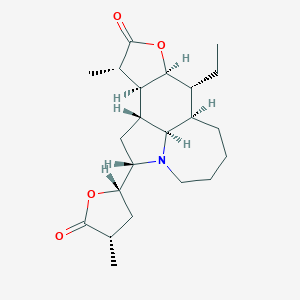

Tuberostemonine

Description

Properties

IUPAC Name |

(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-JJDZUBOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-01-2 | |

| Record name | Tuberostemonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberostemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Tuberostemonine: A Technical Guide to its Natural Sources and Isolation from Stemona Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a prominent member of the Stemona alkaloids, a complex group of structurally diverse natural products. Found primarily in the roots of various Stemona species, this alkaloid has garnered significant scientific interest due to its potent biological activities, including antitussive and insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of tuberostemonine, detailed protocols for its isolation and purification from Stemona species, and a summary of its known biological activities and mechanisms of action.

Natural Sources of Tuberostemonine

Tuberostemonine and its derivatives are predominantly found in plants belonging to the Stemonaceae family, particularly within the genus Stemona. The primary species recognized as sources for the herbal medicine Radix Stemonae (Baibu) in the Pharmacopoeia of the People's Republic of China are Stemona tuberosa, Stemona japonica, and Stemona sessilifolia. These species are considered authentic sources for the extraction of tuberostemonine and related alkaloids.

While S. tuberosa is a well-documented and significant source of tuberostemonine, other species such as S. japonica and S. sessilifolia also produce this and other structurally related alkaloids. The alkaloid profile, including the relative abundance of tuberostemonine, can vary between different Stemona species and even among plants of the same species collected from different geographical locations.

Quantitative Analysis of Tuberostemonine Yield

The yield of tuberostemonine from Stemona species can vary significantly based on the plant species, the specific extraction method employed, and the purification strategy. The following table summarizes quantitative data on the isolation of tuberostemonine and related alkaloids from various Stemona species as reported in the scientific literature.

| Plant Species | Extraction Method | Alkaloid | Yield (% w/w) | Reference |

| Stemona tuberosa | Methanol (B129727) extraction followed by silica (B1680970) gel column chromatography | Tuberostemonine O derivative | 0.00023% | |

| Stemona tuberosa | Methanol extraction followed by silica gel column chromatography | Tuberostemonine N | 0.04% | |

| Stemona japonica | Reflux extraction with 90% ethanol (B145695) followed by ion exchange chromatography | Total Alkaloids | ~58.70% transfer rate, product purity up to 70% |

Experimental Protocols for Isolation and Purification

The isolation of tuberostemonine from Stemona plant material typically involves a multi-step process encompassing extraction, acid-base partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification.

Protocol 1: Conventional Solvent Extraction and Purification

This protocol is a generalized procedure based on common methods for extracting and isolating tuberostemonine from the dried roots of Stemona species.

1. Extraction:

-

Plant Material Preparation: The dried roots of the selected Stemona species are ground into a coarse powder.

-

Solvent Extraction: The powdered plant material (e.g., 10 kg of S. tuberosa roots) is extracted with methanol (3 x 15 L) at room temperature for 24 hours for each extraction. Alternatively, reflux extraction with 90% ethanol at a solvent-to-solid ratio of 8:1 (v/w) for 3 hours, repeated three times, can be employed for the extraction of total alkaloids from S. japonica.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like diethyl ether or n-hexane to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with an aqueous base such as ammonia.

-

The basified aqueous layer is subsequently extracted repeatedly with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to transfer the free base alkaloids into the organic phase.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude alkaloid fraction.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system of chloroform-methanol or n-hexane-acetone is commonly used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC), often visualized with Dragendorff's reagent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing tuberostemonine can be further purified using preparative HPLC with a C18 column to obtain the pure compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that can enhance extraction efficiency and reduce extraction time.

-

Procedure: Powdered Stemona plant material is placed in an extraction vessel with a suitable solvent, such as methanol, at a solvent-to-solid ratio of approximately 10:1 (v/w). The mixture is then subjected to ultrasonic irradiation in a bath or with a probe sonicator for a specified duration (e.g., 30 minutes). Following extraction, the mixture is filtered or centrifuged, and the supernatant is concentrated. The subsequent purification steps are similar to those described in Protocol 1.

Biological Activities and Signaling Pathways

Tuberostemonine exhibits a range of biological activities, with its antitussive and insecticidal effects being the most extensively studied.

Antitussive Activity

Tuberostemonine has been shown to possess significant antitussive properties. Studies on animal models, such as the citric acid-induced cough model in guinea pigs, have demonstrated its efficacy in reducing cough frequency. The mechanism of its antitussive action is believed to be primarily peripheral, acting on the sensory nerves in the airways to suppress the cough reflex, rather than acting on the central nervous system.

Insecticidal Activity

Stemona alkaloids, including tuberostemonine, have a long history of use as natural insecticides. Their insecticidal action is attributed to their neurotoxic effects on insects. The primary molecular targets are the nicotinic acetylcholine (B1216132) receptors (nAChRs) and the enzyme acetylcholinesterase (AChE) in the insect nervous system.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Tuberostemonine and related alkaloids can act as modulators of insect nAChRs. By binding to these receptors, they can either mimic or block the action of the neurotransmitter acetylcholine, leading to disruption of nerve impulse transmission, paralysis, and ultimately, insect death.

-

Acetylcholinesterase (AChE) Inhibition: Some Stemona alkaloids also inhibit AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation and paralysis of the insect.

Visualizations

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Tuberostemonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a complex pentacyclic alkaloid isolated from the roots of Stemona species, stands as a molecule of significant interest in the pharmaceutical and agrochemical sectors due to its potent antitussive and insecticidal properties. While organic chemists have achieved remarkable success in its total synthesis, the natural biosynthetic pathway of this intricate molecule within the plant remains largely uncharted territory. This technical guide synthesizes the current understanding, including a proposed biosynthetic pathway, and outlines the general experimental methodologies required to fully elucidate the enzymatic steps involved in the construction of Tuberostemonine. This document is intended to serve as a comprehensive resource for researchers dedicated to unraveling the secrets of plant secondary metabolism and harnessing its potential for drug discovery and development.

Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of Tuberostemonine is believed to follow a pathway common to other Stemona alkaloids, originating from basic amino acid precursors. The proposed pathway involves the intricate assembly of a characteristic pyrrolo[1,2-a]azepine core, which is subsequently modified through a series of enzymatic reactions to yield the diverse array of Stemona alkaloids, including Tuberostemonine.

Formation of the Pyrrolo[1,2-a]azepine Nucleus

The initial steps of the proposed pathway are thought to involve the condensation of L-ornithine and glutamic acid to form a spermidine-like intermediate. This intermediate is then proposed to undergo a Mannich-type cyclization reaction to yield the foundational pyrrolo[1,2-a]azepine bicyclic system. This core structure serves as the crucial scaffold upon which further complexity is built.

Elaboration of the Core Structure and Formation of Butyrolactone Moieties

Following the formation of the pyrrolo[1,2-a]azepine core, a series of enzymatic modifications, including oxidations, rearrangements, and further cyclizations, are hypothesized to occur. A key feature of Tuberostemonine is the presence of two butyrolactone rings. The biosynthetic origin of these moieties is not yet confirmed but is likely to involve the oxidation and cyclization of alkyl side chains appended to the core structure. These subsequent modifications are responsible for the significant structural diversity observed among the Stemona alkaloids.

Quantitative Data Summary

As the biosynthetic pathway of Tuberostemonine has not been fully elucidated, there is a significant lack of quantitative data such as enzyme kinetics, precursor incorporation rates, and yields of intermediates. The following table presents a template for the types of quantitative data that need to be collected once the relevant enzymes and intermediates are identified.

| Parameter | Description | Method of Determination | Target Value/Range |

| Enzyme Kinetics (Km) | Substrate concentration at which the enzyme reaches half of its maximum velocity. | Enzyme assays with varying substrate concentrations. | To be determined |

| Enzyme Kinetics (kcat) | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | Enzyme assays with known enzyme concentrations. | To be determined |

| Precursor Incorporation Rate | The efficiency with which a labeled precursor is incorporated into the final product. | Isotopic labeling studies (e.g., ¹³C, ¹⁴C, ¹⁵N) followed by mass spectrometry or NMR analysis. | To be determined |

| Intermediate Yield | The amount of a specific biosynthetic intermediate produced under defined conditions. | Extraction and quantification of intermediates from plant tissues or cell cultures. | To be determined |

| Enzyme Expression Levels | Relative or absolute quantification of the transcripts of biosynthetic genes. | Quantitative PCR (qPCR) or RNA-sequencing. | To be determined |

Experimental Protocols for Pathway Elucidation

The complete elucidation of the Tuberostemonine biosynthetic pathway will require a multi-faceted approach combining techniques from molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

A common starting point is the identification of candidate genes encoding the biosynthetic enzymes. This is typically achieved through transcriptomic analysis of Stemona species known to produce Tuberostemonine. By comparing the transcriptomes of high-producing and low-producing tissues or plants, researchers can identify genes that are co-expressed with Tuberostemonine accumulation.

Functional Characterization of Enzymes

Once candidate genes are identified, their functions must be experimentally validated. This involves heterologous expression of the genes in a suitable host system (e.g., E. coli, yeast, or Nicotiana benthamiana) followed by in vitro or in vivo enzyme assays.

Protocol for Heterologous Expression and Enzyme Assay:

-

Gene Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector.

-

Heterologous Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions.

-

Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assay: The purified enzyme is incubated with a putative substrate (a hypothesized precursor in the pathway). The reaction products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

Precursor Feeding Studies

To confirm the proposed biosynthetic precursors, isotopically labeled compounds (e.g., with ¹³C, ¹⁴C, or ¹⁵N) can be fed to Stemona plant tissues or cell cultures. The incorporation of the label into Tuberostemonine and its intermediates is then traced using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides direct evidence for the metabolic route.

Conclusion and Future Directions

The biosynthesis of Tuberostemonine presents a fascinating and complex puzzle. While a general framework for the formation of Stemona alkaloids has been proposed, the specific enzymatic machinery responsible for constructing this valuable natural product remains to be discovered. The strategies and methodologies outlined in this guide provide a roadmap for future research in this area. A complete understanding of the Tuberostemonine biosynthetic pathway will not only be a significant scientific achievement but will also open the door to metabolic engineering approaches for the sustainable production of this and other medicinally important Stemona alkaloids. The identification and characterization of the novel enzymes involved in this pathway could also provide valuable biocatalysts for synthetic chemistry.

Physical and chemical properties of Tuberostemonine alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine is a prominent member of the Stemona alkaloids, a diverse group of natural products isolated from the roots of various Stemona species. These plants have a long history of use in traditional medicine, particularly for their potent antitussive and insecticidal properties. Tuberostemonine, with its complex pentacyclic structure, has attracted considerable interest from the scientific community for its intriguing chemical architecture and significant biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of Tuberostemonine, detailed experimental protocols for its study, and insights into its mechanisms of action.

Physical and Chemical Properties

Tuberostemonine is a crystalline solid, and its physicochemical properties are crucial for its isolation, characterization, and formulation.[1] The fundamental identifying and structural information for Tuberostemonine is summarized below.

Table 1: General and Structural Properties of Tuberostemonine

| Property | Value | Reference |

| CAS Number | 6879-01-2 | [2][3][4][5] |

| Molecular Formula | C22H33NO4 | [2][3][4][5] |

| Molecular Weight | 375.5 g/mol | [3][4][5][6] |

| Appearance | Solid, Powder | [4][7] |

| IUPAC Name | (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | [3][5] |

| Canonical SMILES | CC[C@@H]1[C@H]2CCCCN3[C@H]2--INVALID-LINK--O4)C">C@H[C@@H]5[C@H]1OC(=O)[C@H]5C | [3] |

The solubility and melting point are critical parameters for experimental design and drug development.

Table 2: Physicochemical Data for Tuberostemonine

| Property | Value | Reference |

| Melting Point | 86-87 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF. Partially soluble in DMF:PBS (pH 7.2) (1:2) at 0.33 mg/ml. | [4][7] |

Spectroscopic data are essential for the structural elucidation and identification of Tuberostemonine.

Table 3: Spectroscopic Data References for Tuberostemonine

| Spectroscopic Data | Reference |

| 1H NMR and 13C NMR | [6][8][9][10] |

| Mass Spectrometry (MS) | [3][6][11][12][13] |

Experimental Protocols

Isolation and Purification of Tuberostemonine

Tuberostemonine is typically isolated from the roots of Stemona tuberosa. The general procedure involves an acid-base extraction followed by chromatographic purification.

Methodology:

-

Extraction: The dried and powdered roots of Stemona tuberosa are extracted with ethanol. The resulting extract is concentrated under reduced pressure.

-

Acid-Base Partitioning: The crude extract is acidified (e.g., with 5% HCl) and partitioned between an aqueous and an organic layer (e.g., CH2Cl2) to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonia) and re-extracted with an organic solvent to yield the crude alkaloid mixture.[14]

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, such as dichloromethane-methanol with a small amount of aqueous ammonia, is often employed to separate the different alkaloids.[2]

-

Preparative HPLC: Fractions enriched with Tuberostemonine from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.[15][16]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of purified Tuberostemonine in a deuterated solvent such as chloroform-d (B32938) (CDCl3) in a standard 5 mm NMR tube.[17]

-

1H and 13C NMR Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Standard pulse programs are used for 1D spectra.[6]

-

2D NMR: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[9]

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Infusion: A dilute solution of Tuberostemonine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which are crucial for structural confirmation.[3][12][18]

Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.[7]

-

Drug Administration: Tuberostemonine is dissolved in a suitable vehicle and administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes. A vehicle control group and a positive control group (e.g., codeine) are included.

-

Cough Induction: After a predetermined pre-treatment time (e.g., 30-60 minutes), each guinea pig is placed in a whole-body plethysmograph chamber. A 0.4 M solution of citric acid is nebulized into the chamber for a set duration (e.g., 3-5 minutes) to induce coughing.[7]

-

Data Collection: The number of coughs is recorded during the citric acid exposure and for a short period afterward.[19][20]

-

Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50) can be determined to assess potency.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. columbia.edu [columbia.edu]

- 7. benchchem.com [benchchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. Metabolic profiles of neotuberostemonine and tuberostemonine in rats by high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Staff View: Phytochemical studies on stemona plants: Isolation of new tuberostemonine and stemofoline alkaloids [aunilo.uum.edu.my]

- 18. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 20. florajournal.com [florajournal.com]

Tuberostemonine as a Glutamate Antagonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona species, has been traditionally utilized for its antitussive properties. Emerging research, primarily from invertebrate models, has identified its role as a glutamate (B1630785) antagonist, suggesting a broader therapeutic potential. This technical guide synthesizes the current understanding of tuberostemonine's mechanism of action, focusing on its function as an open-channel blocker of glutamate receptors. Due to the limited availability of data on mammalian systems, this document extrapolates a hypothetical mechanism for N-Methyl-D-Aspartate (NMDA) receptor antagonism based on existing evidence and established principles of channel blockade. We provide a detailed overview of the known pharmacology, present available quantitative data, and outline key experimental protocols that can be employed to further elucidate its function in the mammalian central nervous system (CNS).

Introduction: Glutamate Receptors and Tuberostemonine

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory. Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors, are ligand-gated ion channels whose dysregulation is implicated in numerous neurological disorders.[1][2] NMDA receptor antagonists, in particular, are a class of drugs that inhibit the action of the NMDA receptor and are utilized as anesthetics and are under investigation for various neurological conditions.[2]

Tuberostemonine is an alkaloid derived from Stemona japonica. Foundational research has characterized tuberostemonine as a glutamate antagonist at the crayfish neuromuscular junction, providing the primary evidence for its mechanism of action.[3]

Core Mechanism of Action: Evidence from Invertebrate Models

The most definitive research on tuberostemonine's antagonistic action on glutamate receptors comes from electrophysiological studies at the crayfish neuromuscular junction. These studies have established several key characteristics of its mechanism.[3]

-

Postsynaptic Glutamate Response Inhibition: Tuberostemonine reduces the amplitude of the glutamate response in a dose-dependent manner at concentrations exceeding 0.1 mM.[3]

-

Presynaptic Effects: The alkaloid also demonstrates presynaptic activity, reducing the quantal content of excitatory junctional potentials.[3]

-

Open-Channel Blockade: The inhibitory action of tuberostemonine is voltage-dependent, with hyperpolarization increasing the drug's effect. This, along with the observation that it accelerates the decay of the excitatory synaptic current, strongly indicates that tuberostemonine functions as an open-channel blocker.[3] This mechanism implies that the receptor's ion channel must be open for tuberostemonine to bind within the pore and exert its blocking effect.[3][4]

Quantitative Data on Tuberostemonine Activity

Quantitative data for tuberostemonine's antagonism of glutamate receptors is sparse and, to date, has been derived from invertebrate preparations. There is a notable absence of published IC50 or Ki values for its activity on specific mammalian glutamate receptor subtypes.

Table 1: Summary of Known Quantitative Data for Tuberostemonine

| Parameter | Value | Species/Preparation | Receptor Target | Citation |

| Effective Concentration | > 0.1 mM | Crayfish (neuromuscular junction) | Glutamate Receptors | [3] |

| IC50 | Not Reported | - | - | - |

| Ki | Not Reported | - | - | - |

| Receptor Subtype Selectivity | Not Reported | - | - | - |

Note: The lack of data for mammalian systems represents a critical knowledge gap in understanding the potential therapeutic applications of tuberostemonine.

Hypothetical Mechanism in the Mammalian CNS & Signaling

Extrapolating from the crayfish data, we can propose a hypothetical mechanism for tuberostemonine in the mammalian CNS, focusing on the NMDA receptor, a common target for open-channel blockers.

Proposed Mechanism: Open-Channel Block of NMDA Receptors

NMDA receptors require the binding of both glutamate and a co-agonist (glycine or D-serine) to open their ion channel, which is permeable to Ca²⁺, Na⁺, and K⁺. At resting membrane potential, the channel is blocked by Mg²⁺ ions. Upon depolarization, the Mg²⁺ block is relieved, allowing ion influx.

We hypothesize that tuberostemonine acts as an uncompetitive, open-channel blocker of mammalian NMDA receptors. In this model, tuberostemonine would enter and bind to a site within the ion channel pore only after the receptor has been activated by glutamate and the co-agonist, and the channel is open. This binding would physically occlude the channel, preventing the influx of Ca²⁺ and Na⁺, thereby inhibiting further downstream signaling.

Downstream Signaling Pathways

By blocking Ca²⁺ influx through NMDA receptors, tuberostemonine would hypothetically inhibit numerous downstream signaling cascades critical for synaptic plasticity and excitotoxicity. Glutamate receptor activation is known to trigger pathways involving PI3K/Akt, MAPK, and NF-κB.[1] By preventing the initial Ca²⁺ signal, tuberostemonine could modulate these pathways, which may underlie its potential neuroprotective effects.

Diagram 1: Hypothetical Mechanism of Tuberostemonine as an NMDA Receptor Open-Channel Blocker

Caption: Hypothetical signaling pathway of tuberostemonine at an NMDA receptor.

Key Experimental Protocols

To validate the hypothetical mechanism of tuberostemonine in mammalian neurons and quantify its activity, the following experimental protocols are essential.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is the gold standard for characterizing the effects of a compound on ion channel function.

-

Objective: To determine the type of inhibition (competitive, non-competitive, uncompetitive), voltage dependency, and use dependency of tuberostemonine on specific glutamate receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 or tsA201 cells) transfected with specific glutamate receptor subunits.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -70 mV.

-

Agonist Application: Perfuse the cell with a solution containing a specific agonist (e.g., 100 µM NMDA + 10 µM glycine) to evoke an inward current.

-

Antagonist Application: After achieving a stable baseline current, co-apply tuberostemonine at varying concentrations with the agonist to generate a dose-response curve and determine the IC50.

-

Voltage Dependency Test: To confirm open-channel blockade, measure the percentage of block at different holding potentials (e.g., from -80 mV to +40 mV). A greater block at more negative potentials is characteristic of open-channel blockers that bind within the channel's electric field.

-

Use-Dependency Test: Apply repetitive, short pulses of the agonist. An open-channel blocker will show a cumulative increase in block with each pulse as more channels open and become available for binding.

-

Radioligand Binding Assays

These assays are used to determine if a compound directly competes with the agonist for its binding site.

-

Objective: To determine if tuberostemonine binds to the glutamate or glycine binding sites on the NMDA receptor, or to the channel pore itself.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from brain tissue (e.g., rat cortex) or from cells expressing the target receptor.

-

Assay Setup: Incubate the membrane preparation with a radiolabeled ligand known to bind to a specific site. For example:

-

Glutamate Site: Use [³H]CGP 39653 (a competitive antagonist).

-

Channel Pore: Use [³H]MK-801 (an open-channel blocker).

-

-

Competition: Add increasing concentrations of unlabeled tuberostemonine to the incubation mixture.

-

Detection and Analysis: Separate bound from free radioligand and quantify the radioactivity. A decrease in radioactivity with increasing tuberostemonine concentration indicates competition for the same binding site. If tuberostemonine does not displace a competitive antagonist like [³H]CGP 39653 but does displace a channel binder like [³H]MK-801 (in the presence of glutamate and glycine), this supports a non-competitive, open-channel block mechanism.

-

Diagram 2: Experimental Workflow for Characterizing Tuberostemonine Activity

Caption: Workflow for the functional and biochemical characterization of tuberostemonine.

Conclusion and Future Directions

The current evidence strongly suggests that tuberostemonine is a glutamate antagonist with an open-channel blocking mechanism, though this has only been demonstrated in an invertebrate model system.[3] For its potential as a therapeutic agent in the CNS to be realized, significant research is required. The immediate priorities should be to perform detailed electrophysiological and binding studies on cloned mammalian NMDA, AMPA, and kainate receptors to determine tuberostemonine's potency, selectivity, and precise mechanism of action. Should it prove to be a selective and potent NMDA receptor antagonist, further investigation into its effects on downstream signaling pathways related to neuroprotection and synaptic plasticity will be warranted. The experimental frameworks provided in this guide offer a clear path for advancing our understanding of this promising natural compound.

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory actions of tuberostemonine on the excitatory transmission at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [diposit.ub.edu]

The Pharmacological Landscape of Tuberostemonine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a principal alkaloid isolated from the roots of Stemona species, has a long history in traditional medicine for treating respiratory ailments and parasitic infections. Modern pharmacological research has begun to systematically evaluate the therapeutic potential of tuberostemonine and its growing class of derivatives. This technical guide provides an in-depth overview of the pharmacological properties of these compounds, with a focus on their antitussive and anti-inflammatory activities. We present quantitative data, detailed experimental methodologies, and elucidate the known molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product drug discovery and development.

Introduction

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids. Among these, tuberostemonine and its analogues have emerged as promising leads for the development of novel therapeutic agents. Traditionally used for its antitussive and insecticidal properties, recent studies have unveiled a broader spectrum of pharmacological activities, including potent anti-inflammatory effects. This guide synthesizes the current understanding of the pharmacological profile of tuberostemonine and its derivatives, offering a technical resource for the scientific community.

Pharmacological Properties

Antitussive Activity

The most well-documented pharmacological effect of tuberostemonine and its derivatives is their potent antitussive activity. This has been primarily evaluated using the citric acid-induced cough model in guinea pigs.

Table 1: Antitussive Activity of Tuberostemonine and Its Derivatives

| Compound | Animal Model | Route of Administration | ED50 / IC50 | Reference |

| Tuberostemonine | Guinea Pig (citric acid-induced cough) | Intraperitoneal | 61.2 mg/kg | [1] |

| Neotuberostemonine | Guinea Pig (citric acid-induced cough) | Intraperitoneal | 23.3 mg/kg | [1] |

| Tuberostemonine H | Guinea Pig (citric acid-induced cough) | Intraperitoneal | > 100 mg/kg | [2] |

| Tuberostemonine J | Guinea Pig (citric acid-induced cough) | Intraperitoneal | > 100 mg/kg | [2] |

| Croomine | Guinea Pig (citric acid-induced cough) | Intraperitoneal | 0.18 mmol/kg | [3] |

The mechanism of the antitussive effect is believed to be primarily peripheral, acting on the sensory afferent nerves of the cough reflex arc, rather than centrally on the cough center in the brainstem.

Anti-inflammatory Activity

Recent research has highlighted the significant anti-inflammatory potential of tuberostemonine and its derivatives. These effects have been demonstrated in various in vitro and in vivo models. A key mechanism appears to be the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Tuberostemonine and Its Derivatives

| Compound | Assay | Cell Line / Animal Model | IC50 / Effect | Reference |

| Neotuberostemonine | RANKL-induced osteoclastogenesis | RAW 264.7 macrophages | Inhibition of NF-κB activation | [2] |

| Tuberostemonine N | Cigarette smoke-induced lung inflammation | Mice | Reduced pro-inflammatory cytokines in BALF | [2] |

| Various Stemona Alkaloids | LPS-induced nitric oxide (NO) production | RAW 264.7 macrophages | Moderate to weak inhibition | [1] |

Experimental Protocols

Isolation of Tuberostemonine from Stemona tuberosa

A general protocol for the isolation of tuberostemonine from the dried and powdered roots of Stemona tuberosa is outlined below. This procedure typically involves extraction, acid-base partitioning, and chromatographic separation.

References

- 1. researchgate.net [researchgate.net]

- 2. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Biological Activities of Tuberostemonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a major alkaloid isolated from the roots of Stemona tuberosa, has been the subject of considerable scientific investigation due to its diverse and potent biological activities. Traditionally used in Chinese medicine for its antitussive and insecticidal properties, modern research has further elucidated its pharmacological profile, revealing significant anti-inflammatory, and anti-fibrotic effects. This technical guide provides a comprehensive overview of the known biological activities of Tuberostemonine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Antitussive Activity

Tuberostemonine has been traditionally recognized for its potent cough-suppressant effects.[1] Experimental studies have validated this activity, primarily utilizing the citric acid-induced cough model in guinea pigs.

Quantitative Data

The antitussive efficacy of Tuberostemonine and its related alkaloids has been quantified in various studies. The following table summarizes the available data.

| Compound | Animal Model | Administration Route | ID₅₀ (mg/kg) | % Inhibition (at a specific dose) |

| Tuberostemonine | Guinea Pig | Intraperitoneal (i.p.) | - | 68% at 100 mg/kg |

| Tuberostemonine | Guinea Pig | Oral (p.o.) | - | 64% at 100 mg/kg |

ID₅₀: The dose required to inhibit the cough response by 50%. Data for direct ID₅₀ of Tuberostemonine is limited in the reviewed literature.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This widely used preclinical model assesses the efficacy of antitussive agents by measuring the reduction in cough frequency after exposure to a tussive agent.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

Citric acid solution (0.4 M in sterile saline)

-

Tuberostemonine solution

-

Vehicle control (e.g., saline)

Procedure:

-

Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment.

-

Drug Administration: Administer Tuberostemonine or vehicle control to the guinea pigs via the desired route (e.g., intraperitoneal or oral). The pre-treatment time depends on the pharmacokinetic profile of the compound.

-

Placement in Chamber: Place each guinea pig individually into the whole-body plethysmography chamber and allow for a brief acclimation period (e.g., 5-10 minutes).

-

Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period (typically 5-7 minutes).

-

Data Recording: Record the number of coughs during the citric acid exposure and for a defined period immediately following.

-

Analysis: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group.

Experimental Workflow

Insecticidal Activity

The roots of Stemona tuberosa have been traditionally used as a natural insecticide. Tuberostemonine is one of the active constituents responsible for this activity.

Quantitative Data

The insecticidal potency of Tuberostemonine has been evaluated against various insect species. The following table summarizes the lethal concentration (LC₅₀) values.

| Compound | Insect Species | Assay Type | LC₅₀ (ppm) |

| Tuberostemonine | Spodoptera littoralis (Neonate larvae) | Feeding Assay | ~500 |

LC₅₀: The lethal concentration required to kill 50% of the test population.

Experimental Protocol: Chronic Feeding Bioassay

This assay assesses the toxicity of a compound when ingested by an insect over a period of time.

Materials:

-

Neonate larvae of Spodoptera littoralis

-

Artificial diet

-

Microtiter plates (24-well)

-

Tuberostemonine solutions of varying concentrations

-

Control (diet with solvent only)

Procedure:

-

Diet Preparation: Prepare an artificial diet and dispense it into the wells of the microtiter plates.

-

Compound Application: Apply the Tuberostemonine solutions of different concentrations to the surface of the diet in each well. Allow the solvent to evaporate.

-

Insect Introduction: Place one neonate larva into each well.

-

Incubation: Seal the plates and incubate under controlled conditions (e.g., 26°C, darkness) for 5 days.

-

Assessment: After the incubation period, determine the number of surviving larvae.

-

Analysis: Calculate the LC₅₀ value from the dose-response data using probit analysis.

Proposed Mechanism of Action

The precise mechanism of the insecticidal action of Tuberostemonine is not fully elucidated. However, studies on related alkaloids from Stemona species suggest that they may act on the insect's nervous system. The potential targets include neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), or ion channels, leading to paralysis and death. Further research is needed to pinpoint the specific molecular targets of Tuberostemonine in insects.

Anti-inflammatory Activity

Tuberostemonine has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.

Quantitative Data

The anti-inflammatory activity of Tuberostemonine has been quantified by measuring the inhibition of key inflammatory mediators.

| Activity | Cell Line / Animal Model | Stimulant | IC₅₀ / Inhibition |

| NO Production Inhibition | RAW 264.7 macrophages | LPS | Data on specific IC₅₀ for Tuberostemonine is limited. However, various Stemona alkaloids show inhibitory effects. |

| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | RAW 264.7 macrophages | LPS | Tuberostemonine N significantly inhibited the secretion of proinflammatory cytokines and chemokines in BALF from cigarette smoke-exposed mice.[2] Specific IC₅₀ values are not available in the reviewed literature. |

IC₅₀: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. NO: Nitric Oxide.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is commonly used to screen for anti-inflammatory agents by measuring their ability to inhibit the production of NO, a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Tuberostemonine solutions

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of Tuberostemonine for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways

Tuberostemonine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Anti-fibrotic Activity

Recent studies have highlighted the potential of Tuberostemonine in mitigating fibrosis, particularly pulmonary fibrosis.

Signaling Pathway: TGF-β/Smad Pathway

Tuberostemonine has been shown to alleviate pulmonary fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of fibroblast proliferation and extracellular matrix deposition, hallmarks of fibrosis.

Other Biological Activities

Effects on the Nervous System

While the primary antitussive action of Tuberostemonine is considered to be peripheral, some studies on Stemona alkaloids suggest potential central nervous system (CNS) effects. However, specific neuropharmacological screening data for Tuberostemonine is limited. Further research is required to fully characterize its activity on neuronal receptors and ion channels.

Cardiovascular Effects

The cardiovascular safety profile of Tuberostemonine has not been extensively studied. Standard safety pharmacology studies, including assessments of blood pressure, heart rate, and cardiac electrical activity (e.g., hERG channel assays), are necessary to evaluate its potential cardiovascular liabilities.

Conclusion

Tuberostemonine is a promising natural product with a range of well-documented biological activities, particularly as an antitussive and anti-inflammatory agent. Its insecticidal and emerging anti-fibrotic properties further highlight its therapeutic potential. This guide has summarized the key quantitative data and experimental methodologies related to these activities. However, further research is warranted to fully elucidate the mechanisms of action for its insecticidal effects and to comprehensively evaluate its safety and efficacy for potential clinical applications, especially concerning its effects on the central nervous and cardiovascular systems. The continued investigation of Tuberostemonine and its derivatives holds significant promise for the development of new therapeutic agents.

References

Tuberostemonine: A Technical Guide to its Insecticidal Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberostemonine, a prominent alkaloid derived from the roots of Stemona species, has garnered significant interest for its potent insecticidal properties. This technical guide provides a comprehensive overview of tuberostemonine's role as a natural insecticide, with a focus on its mechanism of action, insecticidal efficacy, and the experimental protocols used for its evaluation. The primary mode of action of tuberostemonine is neurotoxicity, mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This document synthesizes available quantitative data on its biological activity, details the methodologies for key bioassays, and presents visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of insecticide development.

Introduction

The increasing demand for sustainable and environmentally benign pest management strategies has driven research into naturally occurring insecticides. Plants of the Stemona genus have a long history in traditional medicine and have been recognized for their insecticidal and anthelmintic activities. The key bioactive constituents responsible for these properties are a group of structurally complex alkaloids, among which tuberostemonine is a principal and extensively studied compound. This guide delves into the technical aspects of tuberostemonine's insecticidal applications, providing a resource for its potential development as a biopesticide.

Mechanism of Action: Neurotoxicity via Acetylcholinesterase Inhibition

The insecticidal effect of tuberostemonine is primarily attributed to its action as a neurotoxin. It targets the central nervous system of insects by inhibiting the enzyme acetylcholinesterase (AChE).

The Acetylcholinesterase Signaling Pathway

In a healthy insect nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed by AChE into choline (B1196258) and acetic acid. Tuberostemonine disrupts this process by binding to AChE, preventing the breakdown of ACh. The resulting accumulation of ACh in the synapse leads to continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately, the death of the insect.

Preliminary in-vitro studies on Tuberostemonine bioactivity

An In-Depth Technical Guide on Preliminary In-Vitro Studies of Tuberostemonine Bioactivity

Introduction

Tuberostemonine is a prominent alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history of use in traditional medicine, particularly in China and other parts of Asia, for treating respiratory ailments and parasitic infections.[1] In recent years, scientific investigation has focused on elucidating the pharmacological activities of Tuberostemonine and related compounds at a cellular and molecular level. This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of Tuberostemonine, designed for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Anti-Fibrotic Activity

Preliminary in-vitro studies have highlighted Tuberostemonine's potential in mitigating fibrotic processes, particularly in the context of pulmonary fibrosis. Research indicates its ability to inhibit the proliferation of lung fibroblasts and reduce the secretion of key extracellular matrix proteins.

Data on Anti-Fibrotic Effects

The inhibitory effects of Tuberostemonine on key markers of fibrosis have been quantified in studies using human fetal lung (HFL) fibroblast cells.

| Parameter | Cell Line | Inducing Agent | Metric | Result | Reference |

| Cell Proliferation | Human Fetal Lung (HFL) Fibroblasts | TGF-β1 | IC50 | 1.9 mM | [2] |

| Protein Secretion | TGF-β1 induced HFL cells | TGF-β1 (10 μg/L) | % Reduction | >50% reduction in hydroxyproline, fibronectin, collagen type I, collagen type III, and α-SMA | [2] |

Experimental Protocol: Anti-Fibroblast Proliferation Assay

This protocol outlines the methodology used to assess the anti-proliferative effects of Tuberostemonine on lung fibroblasts.

-

Cell Culture: Human Fetal Lung (HFL) fibroblast cells are cultured in appropriate media and conditions until they reach a suitable confluence.

-

Induction of Fibrosis: The cells are stimulated with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 10 μg/L to induce a fibrotic response, characterized by increased cell proliferation.

-

Tuberostemonine Treatment: The TGF-β1 stimulated cells are treated with varying concentrations of Tuberostemonine (e.g., 350, 550, and 750 µM).[2]

-

Assessment of Proliferation: Cell proliferation is measured using a suitable method, such as the MTT assay, which assesses metabolic activity as an indicator of cell viability and proliferation.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to determine the potency of Tuberostemonine in inhibiting cell proliferation.[2]

-

Analysis of Fibrotic Markers: Supernatants from the cell cultures are collected to quantify the levels of secreted fibrotic markers such as hydroxyproline, fibronectin, and various collagen types, typically using ELISA or Western Blotting.

Visualizing the Mechanism: TGF-β/Smad Signaling Pathway

Tuberostemonine has been shown to exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway.[2] The following diagram illustrates this mechanism.

Anti-Inflammatory Activity

Tuberostemonine and related alkaloids from Stemona tuberosa have demonstrated notable anti-inflammatory properties in-vitro. These effects are primarily attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Data on Anti-Inflammatory Effects

The inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells are a key measure of in-vitro anti-inflammatory activity.

| Compound | Cell Line | Inducing Agent | Activity Level | Reference |

| Tuberostemonine Alkaloid (Compound 4) | RAW 264.7 Macrophages | LPS | Obvious inhibitory activity, equivalent to dexamethasone | [1] |

| Tuberostemonine Alkaloids (Compounds 3, 6, 7, 13, 14, 28) | RAW 264.7 Macrophages | LPS | Medium inhibitory effect | [1] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the steps to evaluate the effect of Tuberostemonine on NO production in macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of Tuberostemonine or related alkaloids for a specified period (e.g., 1-2 hours). Dexamethasone is often used as a positive control.[1]

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and stimulate the production of nitric oxide.

-

Incubation: The plates are incubated for approximately 24 hours to allow for NO production.

-

NO Measurement (Griess Assay):

-

The cell culture supernatant is collected.

-

Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The reaction produces a colored azo compound.

-

The absorbance is measured using a microplate reader at ~540 nm.

-

-

Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a standard curve. The percentage inhibition of NO production by the compound is then calculated relative to the LPS-only treated cells.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of Tuberostemonine in-vitro.

Insecticidal Activity

Extracts from Stemona tuberosa, rich in alkaloids like Tuberostemonine, have traditionally been used as insecticides. In-vitro studies confirm this activity against various insect larvae and adults.

Data on Insecticidal Effects

The lethal concentration (LC50) is a standard metric for quantifying insecticidal potency. Studies have tested various extracts of S. tuberosa root.

| Extract/Fraction | Test Organism | Assay Type | Metric | Result (ppm) | Reference |

| Dichloromethane Crude Extract | Spodoptera litura (larvae) | Feeding Leaf Disc | Highest Mortality | - | [3] |

| Dichloromethane Crude Extract | Aedes aegypti (larvae) | Aqueous Dispersion | Highest Mortality | - | [3] |

| 70% Methanol Crude Extract | Sitophilus zeamais (adult) | Residual Film | Highest Mortality | - | [3] |

| Fraction F6 (from Dichloromethane Extract) | Aedes aegypti (larvae) | Aqueous Dispersion | LC50 | 13 ppm | [3] |

| Fraction F7 (from Dichloromethane Extract) | Aedes aegypti (larvae) | Aqueous Dispersion | LC50 | 14 ppm | [3] |

Experimental Protocol: Larvicidal Bioassay (Aqueous Dispersion)

This protocol describes a common method for testing the insecticidal activity of plant extracts against mosquito larvae.

-

Preparation of Test Solutions: The Tuberostemonine-containing extract is dissolved in a suitable solvent (e.g., acetone) and then diluted with water to create a series of stock solutions of varying concentrations.[4]

-

Test Organisms: Late third or early fourth instar larvae of Aedes aegypti are used for the assay.

-

Exposure: A defined number of larvae (e.g., 20-25) are placed into beakers containing the test solution. Each concentration is tested in triplicate or quadruplicate. A control group with only solvent and water is also included.

-

Incubation: The beakers are kept under controlled conditions (temperature and light) for 24 hours.[3]

-

Mortality Assessment: After the exposure period, the number of dead larvae is counted. Larvae are considered dead if they are immobile or do not respond to probing with a needle.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the extract that causes 50% mortality in the larval population.

Cytotoxicity Assessment

Evaluating the cytotoxicity of a compound is crucial to determine its safety profile and therapeutic window. Standard in-vitro assays are used to measure the effect of Tuberostemonine on the viability of various cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

-

Cell Seeding: A chosen cell line (e.g., Vero, HepG2, HeLa) is seeded into a 96-well plate at a specific density and allowed to adhere overnight.[7][8]

-

Compound Exposure: The cells are treated with a range of concentrations of Tuberostemonine for a defined period, typically 24 to 72 hours.[9] Control wells include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

MTT Reagent Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours.[6][8]

-

Formazan (B1609692) Solubilization: During incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6] A solubilizing agent, such as DMSO or isopropanol, is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[7]

Logical Relationship of Bioactivity Screening

The initial assessment of a novel compound like Tuberostemonine often follows a logical progression from general toxicity to specific bioactivity.

Conclusion and Future Directions

The preliminary in-vitro data for Tuberostemonine reveals a compound with a diverse and promising range of biological activities. Its potent anti-fibrotic and anti-inflammatory effects, demonstrated through the inhibition of the TGF-β/Smad pathway and nitric oxide production, respectively, suggest its potential as a lead compound for treating chronic inflammatory and fibrotic diseases. Furthermore, its confirmed insecticidal properties align with its traditional uses and warrant further investigation for agricultural or public health applications.

Future in-vitro research should focus on elucidating the broader mechanisms of action, including its effects on other signaling pathways and its potential interactions with specific molecular targets such as ion channels.[10][11][12] A wider screening against various cancer cell lines could also uncover potential anti-proliferative activities. A comprehensive understanding of its in-vitro bioactivity, toxicity, and mechanism is essential for guiding subsequent pre-clinical and clinical development.

References

- 1. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 2. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 4. Insecticidal activity in vitro of the essential oil of Pogostemon cablin against Ctenocephalides felis felis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. kosheeka.com [kosheeka.com]

- 7. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Novel inhibitors of potassium ion channels on human T lymphocytes [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Tuberostemonine Analogs in Stemona tuberosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recent discoveries of novel tuberostemonine analogs and other alkaloids from the medicinal plant Stemona tuberosa. The plant, with a history of use in traditional Chinese medicine for treating respiratory ailments and parasitic infections, is a rich source of structurally unique alkaloids.[1][2][3] Modern phytochemical investigations have led to the isolation and characterization of numerous compounds, some of which exhibit significant biological activities, particularly anti-inflammatory effects.[1][4][5] This document summarizes the key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the scientific workflow and compound classifications.

Quantitative Bioactivity Data

Recent studies have focused on the anti-inflammatory properties of alkaloids isolated from Stemona tuberosa. The inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells are a key measure of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values for several novel and known alkaloids are summarized in the table below.

| Compound | Alkaloid Type | IC50 (μM) against NO Production | Reference |

| Stuberostemine B | Stemotuberine | 37.1 | [6] |

| Stuberostemine C | Stemotuberine | 23.2 | [6] |

| Compound 4 | Stenine | "Obvious inhibitory effect" | [1] |

| Compound 3 | Stenine | "Moderate inhibitory activity" | [1] |

| Compound 6 | Stenine | "Moderate inhibitory activity" | [1] |

| Compound 18 | Stemoamide | "Moderate inhibitory activity" | [1] |

| Compound 28 | Tuberostemospironine | "Moderate inhibitory activity" | [1] |

Note: "Obvious" and "moderate" inhibitory effects are as described in the source publication. Specific IC50 values were not provided in the abstract.

Experimental Protocols

The discovery of novel tuberostemonine analogs and other alkaloids from Stemona tuberosa involves a series of systematic experimental procedures. The following sections detail the typical methodologies employed.

Isolation and Purification of Alkaloids

A general workflow for the isolation and purification of alkaloids from S. tuberosa is depicted below. The process begins with the extraction of dried and powdered plant material, followed by a multi-step chromatographic separation to isolate individual compounds.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Stemona tuberosa are extracted exhaustively with a solvent, typically 95% ethanol (B145695) (EtOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-polar compounds. The aqueous layer is then acidified (pH 2-3) with an acid like HCl. This aqueous layer is washed again with EtOAc. Subsequently, the acidic aqueous layer is basified to pH 9-10 with ammonia (B1221849) solution (NH3·H2O) and extracted with chloroform (B151607) (CHCl3) to obtain the crude alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to multiple rounds of chromatography for separation. This typically includes:

-

Silica Gel Column Chromatography: The crude mixture is first separated into several fractions using a silica gel column with a gradient elution system (e.g., CHCl3-MeOH).

-

MCI Gel and Sephadex LH-20 Chromatography: Further separation of the fractions is achieved using MCI gel columns (eluted with MeOH-H2O gradients) and Sephadex LH-20 columns (eluted with CHCl3-MeOH).

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is often performed using preparative HPLC on a C18 column.[1]

-

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the placement of protons and other functional groups.

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, O-H).

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.

-

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline compounds.[1][6]

-

Computational Methods: NMR calculations can be used to confirm structural assignments.[6]

Bioactivity Assays: Anti-inflammatory Activity

The anti-inflammatory activity of the isolated alkaloids is commonly assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol Outline:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the isolated compounds for a specific period (e.g., 1 hour).

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A positive control (e.g., dexamethasone) and a negative control (LPS only) are included.

-

Nitrite (B80452) Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Classification and Bioactivity of Isolated Alkaloids

The alkaloids isolated from Stemona tuberosa belong to several structural classes.[1][4] A recent study isolated twenty-nine alkaloids, including eight new compounds, which were categorized into five main types: stenine, miscellaneous, stemoamide, tuberostemospironine, and stemonamine.[1] The anti-inflammatory activities of compounds from several of these classes were evaluated.

Conclusion and Future Directions

Stemona tuberosa continues to be a prolific source of novel tuberostemonine analogs and other structurally diverse alkaloids. Recent research has successfully isolated and characterized several new compounds, demonstrating their potential as anti-inflammatory agents.[1][6] The detailed experimental protocols for isolation, structural elucidation, and bioactivity screening provide a solid foundation for further research in this area. Future studies should focus on elucidating the mechanisms of action of the most potent compounds, exploring their structure-activity relationships, and evaluating their therapeutic potential for inflammatory diseases.[4] The unique skeletons of these alkaloids also present interesting targets for total synthesis.[7][8][9][10]

References

- 1. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New alkaloids from Stemona tuberosa and structural revision of tuberostemonols P and R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuberostemonine: A Technical Guide to its Classification, Properties, and Mechanisms within Stemona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine, a prominent member of the structurally complex and biologically active Stemona alkaloids, has garnered significant attention for its potent antitussive, insecticidal, and neuroactive properties. Isolated from the roots of various Stemona species, this pentacyclic alkaloid serves as a key representative of its class. This technical guide provides an in-depth exploration of tuberostemonine's classification within the diverse family of Stemona alkaloids, a comprehensive summary of its physicochemical and biological characteristics, detailed experimental protocols for its isolation and synthesis, and a visual elucidation of its known signaling pathways and mechanisms of action.

Classification of Tuberostemonine within Stemona Alkaloids

The classification of Stemona alkaloids has evolved, with two primary systems being widely recognized.

1.1. Classification Based on Skeletal Type (Greger, 2006)

This system categorizes Stemona alkaloids into three main groups based on the carbon chain substituent at the C-9 position of the core pyrrolo[1,2-a]azepine nucleus.[1]

-

Stichoneurine- (or Tuberostemonine-) type: Characterized by a C4 side chain at C-9. Tuberostemonine is a hallmark of this group.

-

Protostemonine-type: Possesses a C5 side chain at C-9.

-

Croomine-type: Features a C3 side chain at C-9.

References

Elucidating the Intricate Architecture of Tuberostemonine: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tuberostemonine, a complex alkaloid isolated from the roots of Stemona species, has garnered significant interest within the scientific community due to its potent antitussive and insecticidal properties. The elucidation of its intricate pentacyclic structure is a classic example of the power of modern spectroscopic techniques. This guide provides a detailed exploration of the interpretation of spectroscopic data instrumental in confirming the structure of tuberostemonine, offering a comprehensive resource for professionals in natural product chemistry and drug development.

Molecular Structure and Core Spectroscopic Data

Tuberostemonine possesses the molecular formula C₂₂H₃₃NO₄, corresponding to a molecular weight of 375.5 g/mol .[1] The definitive structure was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The collective data from these techniques provide a comprehensive "fingerprint" of the molecule, allowing for the unambiguous assignment of its atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For tuberostemonine, both ¹H and ¹³C NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC, were crucial in piecing together its complex framework.

Table 1: ¹H NMR Spectroscopic Data for Tuberostemonine (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.85 | m | |

| H-2α | 1.55 | m | |

| H-2β | 2.15 | m | |

| H-3 | 3.18 | m | |

| H-5α | 1.40 | m | |

| H-5β | 2.50 | m | |

| H-6α | 1.65 | m | |

| H-6β | 1.95 | m | |

| H-7α | 1.30 | m | |

| H-7β | 1.70 | m | |

| H-8α | 1.25 | m | |

| H-8β | 1.60 | m | |

| H-9 | 2.05 | m | |

| H-10 | 1.75 | m | |

| H-11 | 2.60 | m | |

| H-12 | 4.10 | dd | 11.5, 4.5 |

| H-14 | 2.30 | m | |

| H-15 | 2.80 | m | |

| H-16 | 2.95 | m | |

| H-17α | 1.20 | m | |

| H-17β | 1.50 | m | |

| H-18 (CH₃) | 0.90 | t | 7.5 |